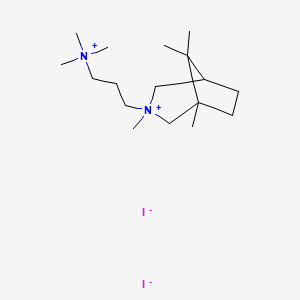
Camphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camphonium, also known as this compound, is a useful research compound. Its molecular formula is C17H36I2N2 and its molecular weight is 522.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Analgesic and Anti-inflammatory Properties
Camphonium exhibits significant analgesic and anti-inflammatory effects. Research indicates that derivatives of this compound can effectively reduce pain and inflammation, making them suitable candidates for developing new pain relief medications. Studies have shown that compounds with a similar structure to this compound demonstrate a reduction in pain response in animal models, suggesting potential therapeutic applications in treating chronic pain conditions .
2. Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Research utilizing rodent models has demonstrated that this compound can mitigate neuronal damage caused by oxidative stress and inflammation, which are critical factors in diseases like Alzheimer’s and Parkinson’s . The compound's ability to enhance neuronal survival and function suggests its potential as a therapeutic agent in neuroprotection.
3. Antimicrobial Activity
this compound has also been studied for its antimicrobial properties. Various studies have reported its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism of action appears to involve disrupting microbial cell membranes, leading to cell death . This property positions this compound as a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Neurobiology Applications
1. Neuronal Culture Systems
In neurobiology, this compound is utilized in Campenot cultures, which are compartmentalized neuron culture systems that allow for the study of axonal transport and neuronal connectivity. This method enables researchers to investigate the effects of various compounds on neuronal growth and development, including the impact of viral infections on neuronal cells . The use of this compound in these cultures aids in understanding the mechanisms underlying neuroinvasive viruses.
2. Drug Development for Neurological Disorders
The unique properties of this compound make it a valuable compound in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as anxiety and depression . Ongoing research aims to elucidate the specific pathways through which this compound exerts its effects on the central nervous system.
Agricultural Applications
1. Pest Control
this compound's insecticidal properties have been explored as a natural alternative for pest control in agriculture. Studies indicate that formulations containing this compound can effectively repel or kill common agricultural pests without the adverse environmental effects associated with synthetic pesticides . This application is particularly relevant as the demand for sustainable agricultural practices increases.
2. Plant Growth Regulation
Research has also suggested that this compound may play a role in regulating plant growth and development. It has been observed to influence various physiological processes in plants, potentially enhancing growth rates and resistance to environmental stressors . This application could be beneficial for improving crop yields and resilience.
Case Studies
Propiedades
Número CAS |
58594-48-2 |
|---|---|
Fórmula molecular |
C17H36I2N2 |
Peso molecular |
522.3 g/mol |
Nombre IUPAC |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6;;/h15H,8-14H2,1-7H3;2*1H/q+2;;/p-2 |
Clave InChI |
WSDSEVZVERQCLF-UHFFFAOYSA-L |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.[I-].[I-] |
SMILES canónico |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C.[I-].[I-] |
Números CAS relacionados |
2624-50-2 (Parent) |
Sinónimos |
camphonium trimethidinium trimethidinium diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















